3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the iodine atom and the isopropoxyphenyl group in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of 3-aminopyrazole with an appropriate aldehyde or ketone, followed by iodination. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride, and the reaction is carried out in a solvent like dimethylformamide or dimethyl sulfoxide. The iodination step can be achieved using iodine or an iodine-containing reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can have different functional groups attached to the pyrazole or pyrimidine rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A parent compound with similar structural features but lacking the iodine and isopropoxyphenyl groups.
3,6-Dinitropyrazolo[1,5-a]pyrimidine: A derivative with nitro groups that exhibit different chemical and biological properties.
4-[6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline: A compound with a quinoline moiety that has been studied for its inhibitory effects on autophagy.
Uniqueness
The presence of the iodine atom and the isopropoxyphenyl group in 3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine makes it unique compared to other similar compounds. These substituents contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H14IN3O |
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Molecular Weight |
379.20 g/mol |
IUPAC Name |
3-iodo-6-(4-propan-2-yloxyphenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H14IN3O/c1-10(2)20-13-5-3-11(4-6-13)12-7-17-15-14(16)8-18-19(15)9-12/h3-10H,1-2H3 |
InChI Key |
SOGIYOXSLXSUSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CN3C(=C(C=N3)I)N=C2 |
Origin of Product |
United States |
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